2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one
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Overview
Description
2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one is a useful research compound. Its molecular formula is C12H12BrFN2O and its molecular weight is 299.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
- Fluorinated derivatives of pyrido and pyrimido quinoxalines have been synthesized through various methods, demonstrating the compound's versatility as a building block for creating new chemical entities with potential pharmaceutical applications (Charushin, Kotovskaya, Perova, & Chupakhin, 2001).
Biological Activities
- Some derivatives of pyrido and pyrimido quinoxalines, including those with fluorine atoms, have shown significant antibacterial activity against a variety of pathogenic bacteria. This indicates the compound's potential use in developing new antibacterial agents (Cecchetti et al., 1987).
- Novel derivatives of pyrido quinoxalines have been synthesized, exhibiting potent antibacterial activity against quinolone-resistant Gram-positive clinical isolates. These compounds have potential applications in treating bacterial infections (Asahina, Takei, Kimura, & Fukuda, 2008).
Structural and Electronic Properties
- The synthesis and characterization of organic salts derived from quinoxalines, such as 2-((4-bromophenyl)amino)pyrido quinoxalin-11-ium bromide, have been explored. These studies provide insights into the ionic nature, kinetic stability, and reactivity of these compounds, which could be relevant for pharmaceutical and material science applications (Faizi et al., 2018).
Antimicrobial Activities
- Synthesis of thieno and pyrrolo quinoxaline derivatives, starting from 2-bromo-4-fluoroaniline, has led to compounds with broad antibacterial activity against both gram-positive and gram-negative bacteria. This suggests their potential as antimicrobial agents (Abdel‐Wadood et al., 2014).
High-Pressure Reactions
- High-pressure reactions of halogenopyridines, including bromo and fluoro derivatives, have been studied, providing valuable information on the chemical behavior of these compounds under different conditions. This research can aid in the development of new synthetic methods for pharmaceutical compounds (Matsumoto, Ikemi-Kono, & Uchida, 1978).
Properties
IUPAC Name |
2-bromo-3-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O/c13-7-5-11-9(6-8(7)14)15-12(17)10-3-1-2-4-16(10)11/h5-6,10H,1-4H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEQFWNSDFUFER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC3=CC(=C(C=C32)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.